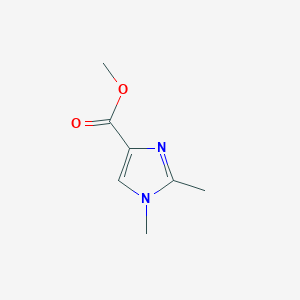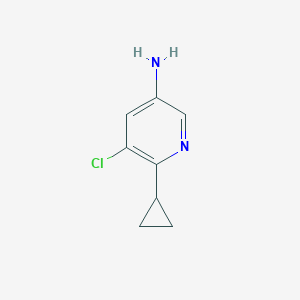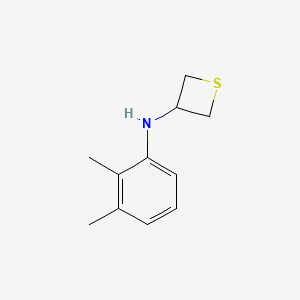
2-Fluoro-5-methylisonicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methylisonicotinoyl chloride is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the isonicotinoyl chloride ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylisonicotinoyl chloride typically involves the fluorination of 5-methylisonicotinoyl chloride. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Another approach involves the use of nucleophilic substitution reactions where a suitable fluorine source, such as potassium fluoride (KF), is used to replace a leaving group (e.g., chlorine) on the 5-methylisonicotinoyl chloride precursor. This reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine or pyridine.
-
Oxidation: : The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding amine or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, thiols; conditions include polar aprotic solvents (DMF, DMSO) and bases (triethylamine, pyridine).
Oxidation: Reagents like potassium permanganate, chromium trioxide; conditions include acidic or basic aqueous solutions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents (ether, tetrahydrofuran).
Major Products
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Applications De Recherche Scientifique
2-Fluoro-5-methylisonicotinoyl chloride has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex fluorinated organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
-
Biology: : Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
-
Medicine: : Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
-
Industry: : Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methylisonicotinoyl chloride is largely dependent on its ability to interact with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoroisonicotinoyl chloride
- 5-Methylisonicotinoyl chloride
- 2-Chloro-5-methylisonicotinoyl chloride
Uniqueness
2-Fluoro-5-methylisonicotinoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the isonicotinoyl chloride ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications where such characteristics are desired. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding interactions.
Propriétés
Formule moléculaire |
C7H5ClFNO |
|---|---|
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
2-fluoro-5-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-3-10-6(9)2-5(4)7(8)11/h2-3H,1H3 |
Clé InChI |
RJTVSXIGDKBFDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)

![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)







![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)



